molecular formula C7H12BrCl2N3 B6223772 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 2763776-39-0

2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride

Cat. No. B6223772
CAS RN: 2763776-39-0
M. Wt: 289
InChI Key:
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Description

2-Bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride (abbreviated as 2-BMIPD) is a chemical compound belonging to the family of imidazopyridines. It is an important intermediate for the synthesis of a variety of biologically active compounds, and has been studied for its potential applications in medicinal chemistry.

Scientific Research Applications

2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride has been studied for its potential applications in medicinal chemistry. It has been used in the synthesis of a variety of biologically active compounds, such as the antibacterial agents ciprofloxacin, norfloxacin, and enoxacin, as well as the antiviral agents acyclovir and ganciclovir. It has also been used in the synthesis of the antifungal agent fluconazole. In addition, 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride has been used in the synthesis of a variety of other compounds, including the anti-inflammatory agent flufenamic acid and the analgesic agent ibuprofen.

Mechanism of Action

The exact mechanism of action of 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is not completely understood. However, it is believed to act as a pro-drug, meaning that it is converted into a biologically active compound in the body. This conversion is believed to be mediated by enzymes, such as cytochrome P450. Once converted, the active compound is thought to interact with target molecules in the body, resulting in the desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride are not fully understood. However, it is believed to have a variety of effects, including antibacterial, antiviral, antifungal, anti-inflammatory, and analgesic effects. It is also believed to have the potential to modulate the activity of certain enzymes, such as cytochrome P450.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride in lab experiments include its low cost and relative ease of synthesis. It is also a versatile compound, with potential applications in a variety of fields, including medicinal chemistry and drug discovery. However, there are some limitations to its use in lab experiments, including the fact that its mechanism of action is not fully understood, and it may be toxic if not handled properly.

Future Directions

The potential future directions for the use of 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride include further research into its mechanism of action and biochemical and physiological effects, as well as its potential applications in drug discovery and medicinal chemistry. Additionally, further research into its potential toxicity and the development of safer synthesis methods may be beneficial. Finally, the development of new methods of synthesis and the exploration of its potential applications in other fields, such as agriculture, may be useful.

Synthesis Methods

2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride can be synthesized using a variety of methods, including the reaction of 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine with hydrochloric acid in aqueous solution. The reaction is typically carried out at room temperature, and the resulting product is a white solid. Other methods of synthesis have been developed, including the reaction of 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine with anhydrous hydrogen chloride in an inert atmosphere.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride involves the reaction of 2-bromo-1-methylimidazo[4,5-c]pyridine with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-bromo-1-methylimidazo[4,5-c]pyridine", "Hydrochloric acid" ], "Reaction": [ "Add 2-bromo-1-methylimidazo[4,5-c]pyridine to a reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with cold water and dry under vacuum", "Recrystallize the solid from a suitable solvent to obtain the dihydrochloride salt of 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine" ] }

CAS RN

2763776-39-0

Product Name

2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride

Molecular Formula

C7H12BrCl2N3

Molecular Weight

289

Purity

95

Origin of Product

United States

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